2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide
Description
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a 4-bromophenylamino group at the α-carbon and a 2,2,2-trifluoroethyl substituent on the amide nitrogen. Its molecular formula is C₉H₈BrF₃N₂O, with a molecular weight of 321.09 g/mol.
Properties
Molecular Formula |
C10H10BrF3N2O |
|---|---|
Molecular Weight |
311.10 g/mol |
IUPAC Name |
2-(4-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C10H10BrF3N2O/c11-7-1-3-8(4-2-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17) |
InChI Key |
JIFSXKHFUMJSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NCC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-bromoaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and the trifluoroethyl group contribute to its binding affinity and specificity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound is compared to the following analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs.
Key Differences and Implications
Electronic Effects: The trifluoroethyl group in the target compound increases electron-withdrawing effects compared to the trifluoroacetyl group in N-(4-Bromophenyl)-2,2,2-trifluoroacetamide . This may reduce nucleophilic susceptibility, enhancing metabolic stability.
Lipophilicity and Solubility :
- The trifluoroethyl group elevates LogD (~2.1) compared to analogs with methoxy or hydroxyl substituents (e.g., LogD ~1.9 in ). This suggests improved membrane permeability but reduced aqueous solubility.
Synthetic Accessibility :
Crystallographic and Conformational Insights
- Bond Length Variations : N-(4-Bromophenyl)acetamide () shows bond length deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), suggesting conformational flexibility . The rigid trifluoroethyl group in the target compound may restrict rotation, affecting binding pocket interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
